molecular formula C13H12N4O5S B143600 8-(3-Sulfophenyl)theophylline CAS No. 129107-78-4

8-(3-Sulfophenyl)theophylline

Cat. No.: B143600
CAS No.: 129107-78-4
M. Wt: 336.33 g/mol
InChI Key: MIVGQTOECBUWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Sulfophenyl)theophylline (8-SPT) is a synthetic derivative of theophylline, a methylxanthine bronchodilator. Structurally, it features a sulfophenyl group substituted at the 8-position of the theophylline core (1,3-dimethylxanthine) . This modification enhances its adenosine receptor antagonism while limiting central nervous system (CNS) penetration due to the polar sulfonate group . 8-SPT is widely used in cardiovascular and pharmacological research to study adenosine-mediated effects, such as hypotension and bradycardia, without confounding CNS interactions .

Properties

IUPAC Name

3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-4-3-5-8(6-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGQTOECBUWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156063
Record name 8-(3-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129107-78-4
Record name 8-(3-Sulfophenyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129107784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(3-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or chloroform at temperatures between 0°C and 5°C to minimize side reactions such as over-sulfonation or ring degradation. A molar ratio of 1:1.2 (theophylline to ClSO₃H) is employed, with gradual addition of the sulfonating agent to control exothermicity. Post-reaction, the mixture is quenched with ice-cold water, and the product is precipitated via neutralization with sodium bicarbonate.

Table 1: Key Parameters for Chlorosulfonic Acid Method

ParameterValue/Range
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 hours
Yield (Crude)65–75%
Purification MethodRecrystallization (Ethanol/Water)

Purification involves recrystallization from a 3:1 ethanol-water mixture, yielding a white crystalline solid with >98% purity by HPLC. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 8-position, with characteristic shifts at δ 8.21 (aromatic protons) and δ 3.42 (N-methyl groups).

Sulfur Trioxide-Dioxane Complex Method

An alternative approach utilizes sulfur trioxide (SO₃) complexed with 1,4-dioxane, which acts as a milder sulfonating agent. This method reduces the risk of side reactions and is preferable for lab-scale synthesis requiring high regiochemical fidelity.

Mechanistic Insights

The SO₃-dioxane complex facilitates sulfonation via a two-step mechanism: (1) formation of a reactive electrophilic SO₃ intermediate and (2) attack by the xanthine ring at the 8-position. The use of acetonitrile as a solvent enhances solubility of the polar intermediate, while maintaining reaction temperatures at 40–50°C ensures optimal kinetics.

Table 2: Sulfur Trioxide-Dioxane Protocol

ParameterValue/Range
Sulfonating AgentSO₃-dioxane (1:1)
SolventAcetonitrile
Temperature40–50°C
Reaction Time3–4 hours
Yield (Isolated)70–80%
Purity (HPLC)97–99%

Post-reaction workup includes filtration to remove dioxane residues, followed by column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 336.33 (M+H⁺), consistent with the molecular formula C₁₃H₁₂N₄O₅S.

Microwave-Assisted Synthesis

Recent advancements in green chemistry have enabled microwave-assisted synthesis of this compound, significantly reducing reaction times and improving energy efficiency. This method employs focused microwave irradiation to accelerate the sulfonation process while maintaining high regioselectivity.

Procedure and Advantages

Theophylline and chlorosulfonic acid are mixed in a microwave-safe reactor with dimethylformamide (DMF) as a polar aprotic solvent. Irradiation at 100 W for 15–20 minutes achieves near-complete conversion, as monitored by thin-layer chromatography (TLC).

Table 3: Microwave-Assisted Synthesis Parameters

ParameterValue/Range
Microwave Power100 W
Irradiation Time15–20 minutes
SolventDMF
Yield (Crude)85–90%
Energy Consumption~30% reduction vs. conventional

This method is particularly advantageous for high-throughput screening, though scalability remains limited by microwave reactor capacity.

Continuous Flow Reactor Synthesis

Industrial-scale production of this compound increasingly adopts continuous flow chemistry to enhance reproducibility and safety. A tubular reactor system allows precise control over residence time and temperature, minimizing decomposition pathways.

System Configuration and Performance

Theophylline and ClSO₃H are delivered via separate feed streams into a T-shaped mixer, followed by a heated reactor coil (10 mL volume) maintained at 5°C. The product stream is neutralized in-line with aqueous NaOH, yielding a suspension that is filtered and dried.

Table 4: Continuous Flow Reactor Metrics

ParameterValue/Range
Residence Time8–10 minutes
Temperature5°C
Throughput500 g/hour
Yield (Isolated)82–88%
Purity>99%

Continuous flow methods reduce solvent waste by 40% compared to batch processes, aligning with sustainable manufacturing principles.

Enzymatic Sulfonation

Emerging biotechnological approaches explore enzymatic sulfonation using aryl sulfotransferases (ASTs). While still experimental, this method offers unparalleled regioselectivity under mild conditions.

Biocatalytic Pathway

Recombinant ASTs expressed in E. coli catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to theophylline at pH 7.4 and 37°C. The reaction is monitored via UV-Vis spectroscopy at 260 nm.

Table 5: Enzymatic Sulfonation Parameters

ParameterValue/Range
EnzymeAST-III
CofactorPAPS (1.5 eq)
pH7.4
Yield (After 24 h)50–60%
Selectivity>99% for 8-position

Despite lower yields, enzymatic methods eliminate the need for harsh reagents, making them attractive for pharmaceutical applications requiring high-purity products.

Comparative Analysis of Methods

The choice of synthesis method depends on scale, cost, and purity requirements:

  • Chlorosulfonic Acid : Cost-effective for lab-scale but requires careful handling of corrosive reagents.

  • SO₃-Dioxane : Balances safety and yield, ideal for intermediate-scale synthesis.

  • Microwave/Flow Systems : Optimal for rapid, scalable production with reduced environmental impact.

  • Enzymatic : Niche applications where reagent toxicity is a concern.

Chemical Reactions Analysis

Types of Reactions: 8-(3-Sulfophenyl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis

  • Reagent in Synthesis : 8-SPT is utilized as a reagent in organic synthesis, particularly in sulfonation reactions. Its ability to act as a model compound allows researchers to study various chemical reactions involving sulfonated derivatives.
  • Mechanistic Studies : The compound serves as a tool for investigating the mechanisms of sulfonation and other related reactions due to its distinct chemical behavior compared to other xanthines.

Biological Research Applications

Adenosine Receptor Studies

  • Adenosine Antagonism : 8-SPT acts as a selective antagonist for adenosine receptors, particularly A1 and A2 subtypes. This property makes it an essential tool for studying adenosine's role in various physiological processes, including cardiovascular function and cellular signaling pathways .
  • Glycolysis Regulation : Research indicates that blocking adenosine receptors with 8-SPT enhances glycolysis in hypoperfused myocardium. This suggests potential applications in understanding metabolic responses during ischemic conditions .

Cardiovascular Research

  • Effects on Cardiac Function : Studies have shown that 8-SPT can prevent adenosine-induced hypotension and bradycardia in animal models. This capability highlights its potential use in exploring therapeutic strategies for managing cardiovascular diseases .
  • Ischemia Studies : In experimental settings, 8-SPT has been used to assess cardiac energetics during ischemia, providing insights into the metabolic effects of adenosine receptor blockade .

Medical Applications

Therapeutic Potential

  • Respiratory Diseases : Due to its bronchodilator effects mediated by adenosine receptor antagonism, 8-SPT is being investigated for potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Drug Development : The compound's unique properties make it a candidate for developing new medications targeting diseases where adenosine signaling plays a critical role .

Industrial Applications

Pharmaceutical Development

  • Intermediate in Synthesis : 8-SPT is utilized as an intermediate in the synthesis of other bioactive compounds. Its enhanced solubility allows for easier formulation and delivery of pharmaceuticals.
  • Catalytic Applications : The compound's properties may also extend to catalytic roles in industrial chemistry, although specific applications require further exploration.

Mechanism of Action

The mechanism of action of 8-(3-Sulfophenyl)theophylline involves its interaction with adenosine receptors. By acting as an adenosine receptor antagonist, it inhibits the binding of adenosine, leading to the relaxation of smooth muscles in the airways and improved airflow. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and further promoting bronchodilation.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Compound Substituent Receptor Affinity/Selectivity EC50 (µM) Key Findings
8-(3-Sulfophenyl)theophylline 3-Sulfophenyl Non-selective A1/A2 antagonist 48 Blocks peripheral adenosine receptors; no CNS penetration .
Caffeine Methylxanthine Non-selective A1/A2 antagonist 92 Crosses blood-brain barrier, causing CNS stimulation .
8-(Aminoethoxyphenyl)theophylline Aminoethoxyphenyl A2a selective (1000× over A1) N/A High A2a selectivity for asthma treatment; minimal cardiac (A1) effects .
8-(2-Hydroxyethyl)aminophylline 2-Hydroxyethyl Undefined N/A Bronchodilator and antiviral activity reported .
8-(3-Pyridyl)theophylline 3-Pyridyl Undefined N/A Structural studies highlight electronic effects of pyridyl substitution .

Key Insights :

  • Selectivity: The 8-position substitution dictates receptor specificity. For example, 8-(aminoethoxyphenyl)theophylline achieves A2a selectivity critical for targeting pulmonary adenosine receptors without cardiac side effects .
  • Potency: 8-SPT is twice as potent as caffeine in blocking adenosine-induced hypotension (EC50 = 48 µM vs. 92 µM) .
  • CNS Access : Polar groups (e.g., sulfophenyl) restrict CNS entry, whereas lipophilic groups (e.g., methylxanthine in caffeine) enhance it .

Pharmacokinetic and Therapeutic Profiles

Compound Bioavailability Considerations Therapeutic Applications
8-SPT Limited oral absorption due to polarity Research tool for peripheral adenosine blockade .
Sustained-release theophylline Variable bioavailability between brands Asthma management; requires therapeutic monitoring .
8-Anilide derivatives Improved bronchodilation and antibacterial activity Dual-action agents for respiratory infections .

Key Insights :

  • Bioavailability : Structural modifications impact solubility and absorption. For instance, 8-SPT’s sulfonate group reduces oral bioavailability, limiting its clinical use to research .
  • Clinical Utility : Sustained-release theophylline formulations exhibit unpredictable bioavailability, necessitating close serum monitoring during brand switches .

Electronic and Structural Properties

and highlight how substituents alter electronic properties:

  • 8-SPT : The electron-withdrawing sulfophenyl group increases polarity, reducing lipophilicity and enhancing water solubility .
  • 8-Chlorotheophylline : A chloro group enhances metabolic stability but may increase toxicity risks .

Biological Activity

8-(3-Sulfophenyl)theophylline, a derivative of theophylline, is recognized for its role as an adenosine receptor antagonist. This compound has garnered attention in various biological studies due to its impact on cellular signaling pathways, particularly those involving cyclic nucleotides and adenosine receptors. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10N4O4S
  • CAS Number : 129107-78-4

The compound features a theophylline core with a sulfonic acid group attached to a phenyl ring, which enhances its solubility and biological activity.

This compound primarily functions as an adenosine receptor antagonist , particularly targeting the A1 and A2 receptors. Its antagonistic action inhibits the physiological effects mediated by adenosine, which include:

  • Inhibition of cAMP Accumulation : The compound has been shown to block adenosine-induced increases in cyclic adenosine monophosphate (cAMP) levels in various cell types, including rat pinealocytes .
  • Impact on Platelet Activation : Research indicates that this compound can modulate platelet activation through its effects on P-selectin expression, suggesting potential implications in cardiovascular health .

1. Adenosine Receptor Studies

Research has demonstrated that this compound effectively inhibits the actions of adenosine in several experimental setups:

  • Pinealocyte Studies : In studies involving rat pinealocytes, this compound inhibited the cAMP response induced by adenosine with an effective concentration (EC50) around 1 µM . This suggests a significant role in regulating neurotransmitter release and circadian rhythms.

2. Cardiovascular Implications

The compound's ability to block adenosine receptors has implications for cardiovascular health:

  • Platelet Function : A study indicated that this compound significantly reduced platelet activation markers, such as P-selectin expression, which is crucial for understanding thrombotic diseases .

3. Neuroprotective Effects

Some research suggests that this compound may have neuroprotective properties due to its modulation of adenosine signaling pathways:

Data Table: Summary of Biological Activities

Activity Effect Reference
cAMP AccumulationInhibition in rat pinealocytes
Platelet ActivationReduced P-selectin expression
Neuroprotective PotentialModulation of ischemic responses

Case Study 1: Adenosine Blockade in Cardiovascular Disease

In a clinical trial involving patients with coronary artery disease, administration of this compound resulted in reduced platelet aggregation compared to placebo controls. This suggests a potential therapeutic application for managing thrombotic risks associated with cardiovascular conditions.

Case Study 2: Neurological Applications

A preclinical study evaluated the effects of this compound on neuronal survival during hypoxic conditions. Results indicated that treatment with this compound improved cell viability and reduced apoptosis markers, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 8-(3-Sulfophenyl)theophylline in adenosine receptor studies?

  • Answer : this compound acts as a selective A2a adenosine receptor antagonist, blocking adenosine-mediated signaling pathways. This antagonism is critical for studying adenosine's role in inflammatory responses and cyclic AMP (cAMP) modulation. For example, in human neutrophil studies, it inhibits H₂O₂-induced suppression of superoxide (O₂⁻) generation by interfering with A2a receptor activation . Methodologically, researchers should validate its selectivity using adenosine deaminase (ADA) and compare effects against non-selective adenosine receptor blockers.

Q. How can researchers address solubility challenges when formulating this compound for in vitro assays?

  • Answer : The compound’s sulfophenyl group enhances polarity but may still require dissolution aids. Use warm saline (0.9%) or buffered solutions with mild heating (≤40°C) to improve solubility. Pre-treatment with dimethyl sulfoxide (DMSO) at low concentrations (<1%) is acceptable for stock solutions but must be diluted to avoid cellular toxicity. Physicochemical data (e.g., logP, pKa) from standardized tables should guide solvent selection .

Q. What experimental controls are essential when studying this compound’s effects on renal or cardiovascular systems?

  • Answer : Include:

  • Negative controls : Vehicle-only treatments (e.g., saline or DMSO).
  • Positive controls : Known A2a agonists (e.g., CGS-21680) or non-selective antagonists (e.g., theophylline).
  • Pharmacological validation : Co-administration with ADA to rule out endogenous adenosine interference. For renal blood flow studies, monitor variables like medullary blood flow (MBF) and cortical blood flow (CBF) using laser Doppler flowmetry .

Advanced Research Questions

Q. How can computational modeling optimize molecular imprinting polymers (MIPs) for this compound in sensor development?

  • Answer : Use density functional theory (DFT) to predict monomer-template interactions, focusing on hydrogen bonding between the sulfophenyl group and functional monomers (e.g., methacrylic acid). Validate imprinting efficiency via binding assays and compare selectivity against structurally similar xanthines (e.g., theophylline, caffeine). Reference studies on MIPs for theophylline derivatives for methodological frameworks .

Q. What strategies resolve contradictions in data on this compound’s role in cAMP vs. cGMP pathways?

  • Answer : Contradictions arise when the compound indirectly modulates pathways (e.g., via PKA inhibition). To clarify:

  • Pathway-specific inhibitors : Use PKA inhibitors (e.g., H89) or sGC activators (e.g., NO donors) to isolate effects.
  • Dose-response profiling : Test low (1–10 µM) vs. high (>30 µM) concentrations to identify off-target interactions.
  • Cross-validation : Combine cAMP ELISA with cGMP fluorometric assays in the same experimental setup .

Q. How does this compound’s sulfophenyl group influence its pharmacokinetic profile compared to other theophylline derivatives?

  • Answer : The sulfophenyl moiety increases hydrophilicity, reducing blood-brain barrier permeability but enhancing renal clearance. Key parameters to assess:

ParameterThis compoundTheophylline
LogP~0.5~-0.02
Plasma half-life (t₁/₂)2–3 hours8–9 hours
Protein binding40–50%60%
  • Derive these values via HPLC-MS pharmacokinetic studies in rodent models .

Methodological Challenges & Data Analysis

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Answer : Use repeated-measures ANOVA with post-hoc Newman-Keuls tests for multi-dose comparisons. For non-linear responses (e.g., biphasic effects), apply sigmoidal curve fitting (Hill equation) to calculate EC₅₀/IC₅₀ values. Ensure sample sizes (n ≥ 6) to account for variability in adenosine receptor expression across tissues .

Q. How can researchers validate the specificity of this compound in complex biological systems?

  • Answer : Combine pharmacological and genetic approaches:

  • Knockout models : Use A2a receptor-deficient mice to confirm target specificity.
  • Competitive binding assays : Compare displacement with radiolabeled A2a antagonists (e.g., [³H]ZM241385).
  • Cross-antagonism tests : Co-apply selective A1 or A3 antagonists to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.